molecular formula C12H17NO2 B12987055 (R)-6-Amino-6-phenylhexanoic acid

(R)-6-Amino-6-phenylhexanoic acid

Cat. No.: B12987055
M. Wt: 207.27 g/mol
InChI Key: UINZQZCZNDPKGX-LLVKDONJSA-N
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Description

®-6-Amino-6-phenylhexanoic acid is a chiral amino acid derivative characterized by the presence of an amino group and a phenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Amino-6-phenylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an imine, using a chiral catalyst. This process ensures the formation of the ®-enantiomer with high enantiomeric purity .

Industrial Production Methods: Industrial production of ®-6-Amino-6-phenylhexanoic acid may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: ®-6-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

®-6-Amino-6-phenylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-6-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. It may also interact with cellular pathways, modulating biochemical processes and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: ®-6-Amino-6-phenylhexanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(6R)-6-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)/t11-/m1/s1

InChI Key

UINZQZCZNDPKGX-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCC(=O)O)N

Origin of Product

United States

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